![molecular formula C7H10N2O2 B096141 Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 19179-12-5](/img/structure/B96141.png)

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Descripción general

Descripción

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. The compound features a bicyclic structure consisting of a pyrrolopyrazine core with additional functional groups that can be modified to alter its properties and reactivity .

Synthesis Analysis

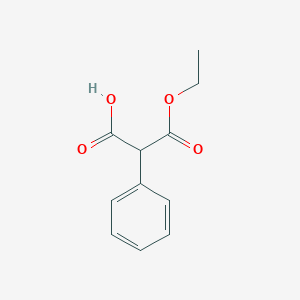

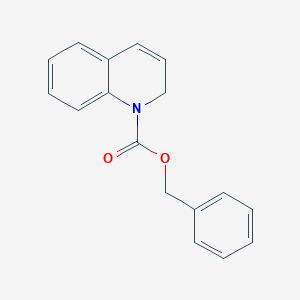

The synthesis of hexahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through different methods. One approach involves the hydrolysis of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate in the presence of silica gel, which affords the perhydro derivative of pyrrolo[1,2-a]pyrazine-1,4-dione. This method demonstrates the possibility of ring-enlargement of N-(2H-azirin-3-yl)-L-prolinates to obtain the desired structure . Another synthesis route is the three-component coupling reaction followed by intramolecular 1,3-dipolar cycloaddition, which yields hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines with high diastereoselectivities .

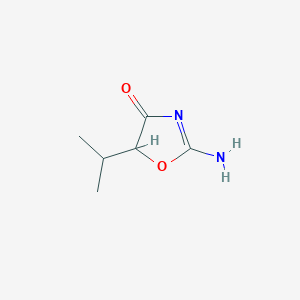

Molecular Structure Analysis

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazine and its N-protonated form has been studied using ab initio calculations. These studies provide insights into the electronic structure and potential reactivity of the compound. The bicyclic system of pyrrolopyrazine is shown to undergo inter- and intramolecular 1,3-dipolar cycloadditions, indicating a level of reactivity that could be harnessed in synthetic applications .

Chemical Reactions Analysis

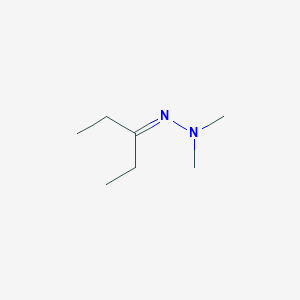

The reactivity of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives is diverse. For instance, the imino moiety of 3,4-dihydropyrrolo[1,2-a]pyrazine does not react with dienes but is capable of undergoing 1,3-dipolar cycloadditions with azomethine ylides, forming new bicyclic systems . Additionally, the reaction of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine leads to the formation of various heterocyclic compounds, including pyrazole-3-carboxamide derivatives and quinoxaline-2-one derivatives .

Physical and Chemical Properties Analysis

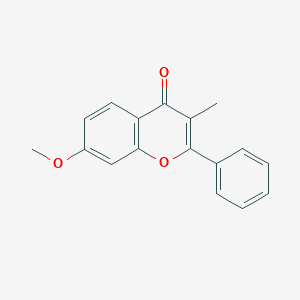

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives are influenced by their substituents and the overall molecular structure. For example, the tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, a related compound, exhibit strong blue fluorescence and high quantum yields of fluorescence, which are indicative of their potential as fluorophores in optical applications . The placement of electron-withdrawing or electron-donating groups can significantly affect the optical properties of these compounds .

Aplicaciones Científicas De Investigación

Application in Microbiology and Pharmacology

- Summary of the Application : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a bioactive metabolite in bacterial extracts. These extracts have been studied for their potential therapeutic applications in human and animal health .

- Methods of Application : The compound is extracted from bacteria such as Exiguobacterium indicum SJ16 . The extraction process involves the use of spectroscopic analysis techniques such as FT-IR, NMR, and GC-MS .

- Results or Outcomes : The active compound 3-Benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione extracted from Exiguobacterium indicum SJ16 has been found to inhibit the biofilm formation of P. aeruginosa strains, PAO1 and PAH .

Application in Neuroprotection

- Summary of the Application : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a neuroprotective compound that is structurally related to the well-known anti-inflammatory drug ketoprofen .

- Results or Outcomes : It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .

Application in Algicidal Activity

- Summary of the Application : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to have algicidal activity against harmful cyanobacteria .

- Methods of Application : The compound is secreted extracellularly by a freshwater bacterial strain, Shewanella sp. Lzh-2, isolated from Lake Taihu . The algicidal substances are purified from the bacterial culture of strain Lzh-2 using ethyl acetate extraction, column chromatography, and high performance liquid chromatography (HPLC) .

- Results or Outcomes : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione showed a high level of algicidal activity against M. aeruginosa 9110 . The LD50 value of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione against M. aeruginosa 9110 was 5.7 μg/ml .

Application in Antibacterial Activity

- Summary of the Application : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a bioactive metabolite with potent inhibitory effect on multidrug resistant S. aureus .

- Methods of Application : The compound is extracted from bacteria and its antibacterial activity is evaluated using methods such as FT-IR, NMR and GC-MS .

- Results or Outcomes : The extracted compound showed a potent inhibitory effect on multidrug resistant S. aureus with an MIC of 15 ± 0.172 mg L −1 and MBC of 20 ± 0.072 mg L −1 .

Application in Anti-Inflammatory Activity

- Summary of the Application : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to have anti-inflammatory activity .

- Results or Outcomes : It has been shown to inhibit the production of pro-inflammatory cytokines .

Application in Antioxidant Activity

- Summary of the Application : Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a bioactive metabolite with antioxidant activity .

- Methods of Application : The compound is extracted from bacteria and its antioxidant activity is evaluated using methods such as FT-IR, NMR and GC-MS .

- Results or Outcomes : The extracted compound showed a potent antioxidant effect .

Propiedades

IUPAC Name |

2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

CAS RN |

19179-12-5 | |

| Record name | Cyclo(glycylprolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octahydropyrrolo[1,2-a]piperazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)